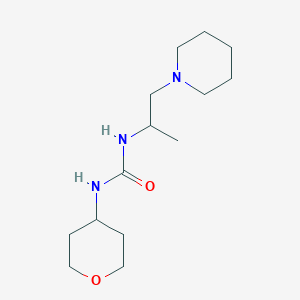
1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is a synthetic organic compound that features a unique combination of oxane and piperidine moieties linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea typically involves the reaction of oxane derivatives with piperidine derivatives in the presence of a urea-forming reagent. Common reagents used in this synthesis include isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-(Oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is unique due to the presence of both oxane and piperidine moieties linked through a urea group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-12(11-17-7-3-2-4-8-17)15-14(18)16-13-5-9-19-10-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDMSHKWDHEQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-pyrimidin-2-yl-N-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7411307.png)
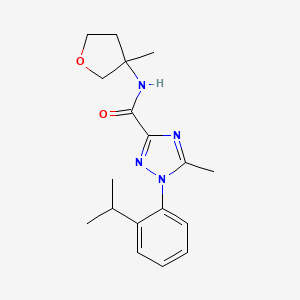
![3-Methoxy-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7411333.png)
![[3-(Dimethylamino)piperidin-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B7411347.png)
![1-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoyl]pyrrolidine-3-sulfonamide](/img/structure/B7411350.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidine-3-sulfonamide](/img/structure/B7411361.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B7411368.png)
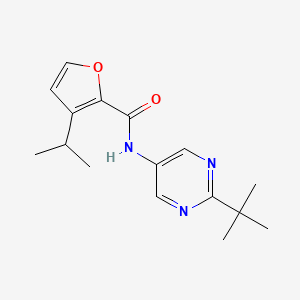
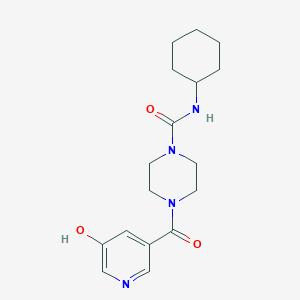
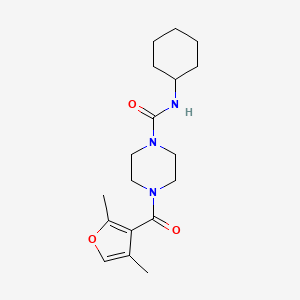
![N-[4-(hydroxymethyl)cyclohexyl]-2-(1H-pyrazol-5-yl)acetamide](/img/structure/B7411388.png)
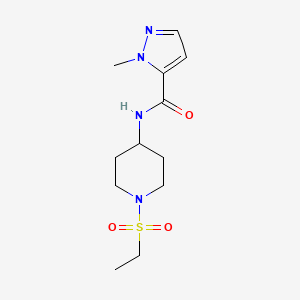
![N-[4-(hydroxymethyl)cyclohexyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7411405.png)
![N-(4-methylpyridin-2-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B7411412.png)
